molecular formula C16H17FN4O4S B11137787 C16H17FN4O4S

C16H17FN4O4S

Cat. No.: B11137787
M. Wt: 380.4 g/mol
InChI Key: SJKPREHZRXHEIV-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H17FN4O4S N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide . This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms, making it a member of the heterocyclic compounds. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps. One common method includes the reaction of 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. This intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under appropriate conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide include:

  • N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2-(6-bromo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

These compounds share a similar core structure but differ in the halogen atom attached to the benzothiadiazole ring. The presence of different halogens can significantly affect their chemical reactivity and biological activity, making each compound unique in its own right .

Properties

Molecular Formula

C16H17FN4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17FN4O4S/c17-11-2-1-3-12-14(11)15(20-19-12)21-7-9(6-13(21)22)16(23)18-10-4-5-26(24,25)8-10/h1-3,9-10H,4-8H2,(H,18,23)(H,19,20)

InChI Key

SJKPREHZRXHEIV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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